molecular formula C20H21FN4O2 B2741539 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034337-79-4

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2741539
CAS RN: 2034337-79-4
M. Wt: 368.412
InChI Key: WZMLGDQPVFTXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H21FN4O2 and its molecular weight is 368.412. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The synthesis of this compound involves a series of reactions, resulting in 1,3,4-thiadiazole derivatives. These derivatives were tested for antimicrobial activity against E. coli , B. mycoides , and C. albicans . Notably, four of these compounds demonstrated superior antimicrobial properties .

Medicinal Chemistry

1,3,4-Thiadiazoles, including our compound of interest, play a crucial role in medicinal chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. These compounds have been investigated for their anthelmintic, antiarthropodal, fungicidal, and antisarcoptic properties .

Industrial Applications

Beyond medicine, 1,3,4-thiadiazoles find applications in various industrial sectors. Their chemical reactivity allows for the synthesis of nitrogen-, oxygen-, sulfur-, and selenium-containing compounds. Industries utilize these derivatives in diverse contexts, such as pharmaceuticals and other chemical processes .

Synthesis of Other Compounds

1,3,4-Thiadiazoles serve as valuable intermediates in the synthesis of more complex molecules. Researchers have explored their reactions with potassium thiocyanate, thiosemicarbazide, carbon disulfide, and other reagents to create novel compounds .

Quinazoline Derivatives

Interestingly, our compound shares structural similarities with quinazoline derivatives. These compounds have been synthesized by treating quinazoline derivatives with chloroacetyl chloride, followed by reaction with 4-methyl-4-H-1,2,4-triazole-3-thiol. Such hybrid structures may offer unique properties for further exploration .

Core Moiety in Drug Design

The 1,3,4-thiadiazole scaffold serves as a core moiety in numerous marketed and investigational drugs. These include antifungal agents, pesticides, anticancer drugs, anti-inflammatory compounds, and substances for treating microbial and viral infections. Our compound’s structure contributes to its potential as a drug lead .

properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-13-16(14(2)25(24-13)19-6-4-5-10-22-19)9-11-23-20(26)15-7-8-18(27-3)17(21)12-15/h4-8,10,12H,9,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMLGDQPVFTXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-fluoro-4-methoxybenzamide

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